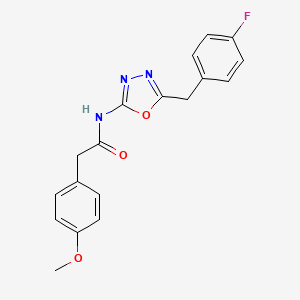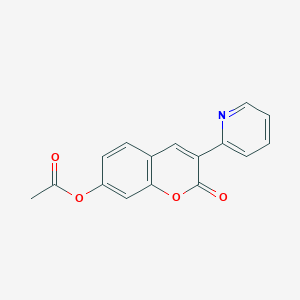
2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in scientific literature, and it is known for its ability to interact with specific receptors in the body.
科学的研究の応用
Biological Effects of Related Compounds
Chemical compounds similar to 2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide often undergo studies for their biological effects. For instance, Kennedy (2001) reviewed the biological effects of acetamide, formamide, and their derivatives, emphasizing their commercial importance and the biological consequences of exposure, highlighting the need for updated information on toxicity and biological responses (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Research by Iqbal et al. (2015) on organotin complexes, which are structurally diverse from the target compound but relevant in the context of studying complex organic compounds for medical applications, showed significant antituberculosis activity. This study underscores the potential for complex organic molecules in therapeutic applications and the importance of understanding their biological interactions (Iqbal, Ali, & Shahzadi, 2015).
Neuroplasticity and Psychotropic Effects
Aleksandrova and Phillips (2021) reviewed the neuroplasticity as a convergent mechanism of ketamine and classical psychedelics, suggesting that complex organic compounds can induce synaptic, structural, and functional changes in the brain. This points to the potential research interest in compounds like this compound for their possible effects on brain function and structure (Aleksandrova & Phillips, 2021).
Synthesis and Biosynthesis of Isofraxidin
Majnooni et al. (2020) discussed the synthesis, biosynthesis, isolation, pharmacokinetic, and pharmacological properties of Isofraxidin, highlighting methods relevant to the research and development of complex organic compounds. This review illustrates the importance of synthesis techniques and pharmacokinetic studies in developing therapeutic agents from chemical compounds (Majnooni et al., 2020).
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-4-5-15(8-13(12)2)23-10-16(21)18-6-7-20-11-19-14(3)9-17(20)22/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJCDNVRNJPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2605164.png)
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)
![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)
![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)

![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)


![Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2605182.png)